molecular formula C8H11IN2O B3279674 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL CAS No. 69696-38-4

5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL

Cat. No.: B3279674
CAS No.: 69696-38-4
M. Wt: 278.09 g/mol
InChI Key: RUQSLKDWOXXGMO-UHFFFAOYSA-N
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Description

5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL: is an organic compound with the molecular formula C8H11IN2O and a molecular weight of 278.09 g/mol . It is a derivative of pyrimidine, characterized by the presence of iodine, isopropyl, and methyl groups attached to the pyrimidine ring. This compound is typically found as a solid, often appearing as white or light yellow crystals or powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL typically involves the iodination of 2-isopropyl-6-methyl-4-pyrimidinol. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 5-position of the pyrimidine ring. Common reagents used in this process include iodine and a suitable oxidizing agent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the iodination process while minimizing the formation of by-products .

Scientific Research Applications

Chemistry: 5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is used to investigate the effects of halogenated pyrimidines on cellular processes.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, dyes, and other industrial products .

Properties

IUPAC Name

5-iodo-4-methyl-2-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c1-4(2)7-10-5(3)6(9)8(12)11-7/h4H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQSLKDWOXXGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500161
Record name 5-Iodo-6-methyl-2-(propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69696-38-4
Record name 5-Iodo-6-methyl-2-(propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
5-IODO-2-ISOPROPYL-6-METHYL-PYRIMIDIN-4-OL

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